molecular formula C15H22N4O2 B6895140 N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6895140
M. Wt: 290.36 g/mol
InChI Key: CXEXTVGTDZRKJS-UHFFFAOYSA-N
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Description

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide (molecular formula: C₁₅H₂₂N₄O₂, molecular weight: 290.361 g/mol) is a cyclopropanecarboxamide derivative featuring a pyrrolidine ring linked to a pyrazole moiety substituted at the 5-position with an isopropyl group . The compound has a stereocenter at the pyrrolidine C3 position, designated as (3S) in its systematic name . It is classified as a non-polymer and contains 45 bonds, including five aromatic bonds, contributing to its conformational rigidity.

Properties

IUPAC Name

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXTVGTDZRKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Alternatively, continuous-flow technology enables safer handling of reactive intermediates. For example, cyclopropanecarboxamide can be synthesized via Hofmann rearrangement using sodium hypochlorite (NaClO) and sodium hydroxide under flow conditions (96% yield, 90°C, 4 min residence time).

Aminolysis with Pyrrolidin-3-amine

The activated cyclopropanecarboxylic acid derivative is reacted with pyrrolidin-3-amine. CsOH·H₂O-catalyzed nitrile aminolysis (Table 1) provides a high-yielding route to primary carboxamides, adaptable for secondary amines like pyrrolidin-3-amine.

Table 1: Optimization of Carboxamide Synthesis via Nitrile Aminolysis

Catalyst (mol%)ReactantConditionsYield (%)
CsOH·H₂O (10)H₂O100°C, 24 h61
CsOH·H₂O (10)NH₃·H₂O100°C, 2 h93

Preparation of Pyrrolidin-3-ylamine Derivatives

Reductive Amination of Pyrrolidinone

Pyrrolidin-3-amine is synthesized via reductive amination of pyrrolidin-3-one using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). Protection-deprotection strategies (e.g., Boc-protection) ensure chemoselectivity during subsequent coupling steps.

Palladium-Catalyzed Coupling Reactions

Borylation of protected pyrrolidine derivatives enables Suzuki-Miyaura cross-coupling. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate reacts with aryl halides under Pd(PPh₃)₄ catalysis (93% yield, 80°C, 4.5 h).

Synthesis of 5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid

Cyclocondensation of Hydrazines and β-Keto Esters

5-Isopropyl-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation of isopropyl-substituted β-keto esters with hydrazine hydrate. Microwave-assisted synthesis (120°C, 20 min) improves regioselectivity and reduces reaction time compared to conventional heating.

Carboxylic Acid Activation

The pyrazole carboxylic acid is activated as an acyl chloride (using SOCl₂) or mixed anhydride (using ClCO₂Et) for subsequent coupling with pyrrolidin-3-amine.

Sequential Amide Bond Formation

Coupling Pyrazole Carbonyl to Pyrrolidine

The activated pyrazole-3-carbonyl derivative is coupled to pyrrolidin-3-amine using HATU/DIPEA in DMF (0°C to room temperature, 12 h). LC-MS monitoring confirms intermediate formation (e.g., m/z 422.2 [M+Na]⁺).

Final Amidation with Cyclopropanecarboxamide

The pyrrolidine-pyrazole intermediate undergoes amidation with cyclopropanecarboxamide using EDCl/HOBt in dichloromethane (room temperature, 24 h). Crude product purification via silica gel chromatography (EtOAc/hexanes) yields the target compound.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, cyclopropane CH₂), 3.28–3.41 (m, pyrrolidine CH₂), 6.55 (br s, pyrazole CH).

  • LC-MS : m/z calcd. for C₁₈H₂₅N₅O₂ 367.2, found 367.1 [M+H]⁺.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction of intermediates (e.g., tert-butyl carbamates) confirms stereochemistry and molecular geometry.

Process Optimization and Scalability

Continuous-Flow Synthesis

Adopting tube-in-tube reactors for hazardous intermediates (e.g., acyl azides) enhances safety and scalability. A semi-continuous process achieves 76% yield for cyclopropanecarboxamide derivatives.

Solvent and Catalyst Recycling

Pd(PPh₃)₄ recovery via celite filtration and solvent distillation reduces costs in large-scale Suzuki couplings .

Chemical Reactions Analysis

US10022354, Example 151 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

US10022354, Example 151 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US10022354, Example 151 involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to therapeutic effects. The pathways involved in its mechanism of action include various signaling cascades and biochemical processes that are essential for its biological activity .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural analogs, their modifications, and biological relevance:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Source
Target Compound : N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide 5-propan-2-yl pyrazole; (3S)-pyrrolidine; cyclopropanecarboxamide 290.361 Inhibitor of KDM5A (specific activity data not provided)
(S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (N55) 3-isopropyl pyrazole; (3S)-pyrrolidine; cyclopropanecarboxamide 290.361 Higher inhibitory potency against KDM5A compared to R-enantiomer (N54)
(R)-N-(1-(5-isopropyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide 5-isopropyl pyrazole; (3R)-pyrrolidine; cyclopropanecarboxamide 290.361 Commercial availability; stereochemical impact on activity inferred (lower potency)
N-(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide Brominated pyrazolo[3,4-b]pyridine; cyclopropanecarboxamide 280.09 Halogen substitution may enhance electronic interactions (e.g., halogen bonding)
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-...) Difluorobenzo[d][1,3]dioxol; indole; cyclopropanecarboxamide; multiple hydroxyl groups ~500 (estimated) Enhanced hydrophilicity and complexity; potential for multi-target interactions

Stereochemical and Positional Isomerism

  • Stereochemistry : The (3S) configuration in the target compound and N55 is critical for binding to KDM5A, as demonstrated by the superior activity of the S-enantiomer (N55) over its R-counterpart (N54) . This highlights the role of chiral centers in optimizing inhibitor-enzyme interactions.
  • Pyrazole Substituent Position : Shifting the isopropyl group from the 5-position (target compound) to the 3-position (N55) alters steric and electronic interactions. The 5-propan-2-yl group in the target compound may enhance hydrophobic interactions in enzyme pockets compared to 3-isopropyl analogs .

Functional Group Modifications

  • Cyclopropane Carboxamide : A conserved feature across analogs, this group likely stabilizes binding via rigidity and hydrogen-bonding interactions with catalytic residues .

Computational Insights into Binding Interactions

  • Noncovalent Interaction Analysis: Methods from reveal that van der Waals interactions and hydrogen bonding dominate in pyrazole-containing inhibitors, with steric effects from isopropyl groups modulating binding .

Biological Activity

N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H22N4O2
  • Molecular Weight : 290.36 g/mol
  • LogP : 1.1 (indicating moderate lipophilicity)

This compound features a cyclopropane moiety linked to a pyrrolidine and a pyrazole ring, which are known for their biological relevance.

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. In particular, the inhibition of c-KIT and BCR-ABL pathways has been noted in related compounds, suggesting that this compound may also exhibit similar mechanisms.

Compound Target IC50 (µM) Effect
Compound Ac-KIT0.33Inhibitory
Compound BBCR-ABL0.16Inhibitory

2. Anticoagulant Activity

The pyrazole derivatives have shown promise as potent inhibitors of factor Xa, an essential component in the coagulation cascade. This compound might exhibit similar anticoagulant effects due to its structural analogies with known factor Xa inhibitors.

The proposed mechanism involves the inhibition of specific kinases and enzymes that are crucial for cellular proliferation and survival:

  • c-KIT Inhibition : Compounds targeting c-KIT have demonstrated effective tumor suppression in gastrointestinal stromal tumors (GISTs).
    "The antitumor efficacy at a dose of 100 mg/kg in a GIST model displayed significant tumor growth inhibition" .

Case Study 1: In Vitro Studies

In vitro studies on related pyrazole compounds have shown effective cellular uptake and cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.1 to 0.5 µM, indicating strong activity.

Case Study 2: In Vivo Efficacy

Animal studies have demonstrated that similar compounds can significantly reduce tumor size in xenograft models when administered orally, with bioavailability rates around 36% and half-lives ranging from 4 to 5 hours .

Q & A

Basic: What are the standard methodologies for synthesizing N-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates:

  • Step 1: Synthesis of the pyrazole-3-carbonyl moiety via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
  • Step 2: Functionalization of the pyrrolidine ring at the 3-position, often through nucleophilic substitution or amide coupling, to introduce the cyclopropanecarboxamide group .
  • Step 3: Final coupling of the pyrazole-carbonyl and pyrrolidine-cyclopropanecarboxamide subunits using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM .

Critical Parameters:

  • Temperature control (±2°C) during exothermic steps (e.g., cyclocondensation).
  • Solvent purity (e.g., anhydrous DMF) to avoid side reactions.
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How is the stereochemical configuration of the pyrrolidine ring (3S vs. 3R) confirmed?

Answer:
The 3S configuration (as per IUPAC naming in ) is validated using:

  • Chiral Chromatography: HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .
  • X-ray Crystallography: Definitive confirmation via single-crystal analysis, though this requires high-purity crystals .
  • Optical Rotation: Comparison with literature values for related pyrrolidine derivatives .

Implications:
Stereochemistry affects biological target engagement (e.g., receptor binding affinity). For example, the 3S isomer may exhibit higher activity due to spatial compatibility with enzymatic pockets .

Advanced: How can computational methods optimize reaction conditions for scalable synthesis?

Answer:
Integrated computational-experimental frameworks (e.g., ICReDD’s approach in ) are employed:

  • Quantum Chemical Calculations: To model transition states and identify energy barriers for key steps (e.g., amide bond formation).
  • Machine Learning (ML): Training models on reaction databases to predict optimal solvents, catalysts, and temperatures.
  • Microkinetic Modeling: Simulating reaction networks to minimize byproducts.

Case Study:
For cyclopropane ring formation, DFT calculations can predict strain energy and guide the selection of ring-opening reagents .

Advanced: How should researchers resolve contradictions in solubility or stability data during formulation studies?

Answer:
Contradictions arise from variations in:

  • Experimental Conditions: pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffers).
  • Analytical Techniques: Dynamic light scattering (DLS) vs. NMR for aggregation detection.

Methodological Approach:

  • Design of Experiments (DoE): Systematic variation of parameters (e.g., pH 5–8, 25–40°C) to identify stability thresholds.
  • Forced Degradation Studies: Exposure to heat, light, or oxidizers to profile degradation pathways .
  • Cross-Validation: Using orthogonal techniques (e.g., HPLC-UV and LC-MS) to confirm solubility metrics .

Advanced: What strategies are recommended for target identification and mechanism-of-action studies?

Answer:

  • In Silico Docking: Molecular docking against protein databases (e.g., PDB) to prioritize targets. The pyrazole and cyclopropane moieties suggest kinase or protease inhibition .
  • Proteome Profiling: Activity-based protein profiling (ABPP) with fluorescent probes to map binding partners.
  • CRISPR-Cas9 Screens: Genome-wide knockout libraries to identify genes affecting compound sensitivity .

Example:
Docking studies in revealed pyrazole-carboxamide derivatives bind to ATP pockets in kinases, guiding follow-up enzyme assays.

Basic: What purification techniques are optimal for isolating high-purity samples?

Answer:

  • Flash Chromatography: For intermediate purification using gradients of ethyl acetate/hexane.
  • Preparative HPLC: For final polishing with C18 columns and acetonitrile/water mobile phases.
  • Recrystallization: Using solvent pairs like ethanol/water to remove amorphous impurities .

Yield Optimization:

  • Adjusting silica gel pore size (60–200 Å) based on compound polarity.
  • Monitoring by TLC (Rf = 0.3–0.5) to track elution .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Discrepancies often stem from:

  • Cell Line Variability: Genetic drift or differential expression of targets.
  • Assay Conditions: ATP concentrations in kinase assays affecting IC50_{50}.

Resolution Tactics:

  • Standardized Protocols: Adopt NIH/NCATS guidelines for dose-response curves.
  • Orthogonal Assays: Confirm cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.